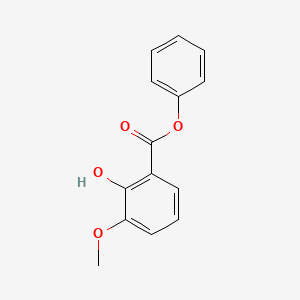
Phenyl 2-hydroxy-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Hidroxi-3-metoxibenzoato de fenilo es un compuesto orgánico con la fórmula molecular C14H12O4. Es un derivado del ácido benzoico y se caracteriza por la presencia de un grupo éster fenilo unido a un ácido benzoico sustituido con hidroxi-metoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 2-Hidroxi-3-metoxibenzoato de fenilo se puede sintetizar mediante reacciones de esterificación. Un método común implica la reacción del ácido 2-hidroxi-3-metoxibenzoico con fenol en presencia de un agente deshidratante como el ácido sulfúrico o un catalizador como el ácido p-toluensulfónico. La reacción generalmente ocurre bajo condiciones de reflujo para asegurar una esterificación completa.
Métodos de producción industrial
En entornos industriales, la producción de 2-Hidroxi-3-metoxibenzoato de fenilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Los catalizadores como las enzimas lipasas inmovilizadas se pueden utilizar para facilitar la reacción de esterificación en condiciones más suaves, reduciendo la necesidad de productos químicos agresivos y altas temperaturas .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Hidroxi-3-metoxibenzoato de fenilo se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en el anillo fenilo, introduciendo diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: El hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comunes.
Sustitución: La halogenación se puede lograr utilizando bromo o cloro en presencia de un catalizador de ácido de Lewis.
Principales productos formados
Oxidación: Quinonas o ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Derivados halogenados u otros compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
El 2-Hidroxi-3-metoxibenzoato de fenilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antimicrobianas.
Medicina: Se investiga por sus posibles efectos terapéuticos, como las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de polímeros, resinas y otros materiales debido a su estabilidad química y reactividad
Mecanismo De Acción
El mecanismo de acción del 2-Hidroxi-3-metoxibenzoato de fenilo implica su interacción con varios objetivos moleculares. Por ejemplo, su actividad antioxidante se atribuye a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. En sistemas biológicos, puede interactuar con enzimas y receptores, modulando las vías de señalización y ejerciendo efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
2-Hidroxi-3-metoxibenzoato de metilo: Estructura similar pero con un grupo éster metilo en lugar de un éster fenilo.
2-Hidroxi-3-metoxibenzoato de etilo: Estructura similar con un grupo éster etilo.
Ácido 2-hidroxi-3-metoxibenzoico: La forma ácida madre sin esterificación.
Singularidad
El 2-Hidroxi-3-metoxibenzoato de fenilo es único debido a su grupo éster fenilo, que imparte propiedades químicas y reactividad distintas en comparación con sus contrapartes metilo y etilo. Esta singularidad lo hace valioso en aplicaciones específicas donde el grupo fenilo mejora la estabilidad o la reactividad .
Propiedades
Fórmula molecular |
C14H12O4 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
phenyl 2-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C14H12O4/c1-17-12-9-5-8-11(13(12)15)14(16)18-10-6-3-2-4-7-10/h2-9,15H,1H3 |
Clave InChI |
YKEAZOGAZWPICS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


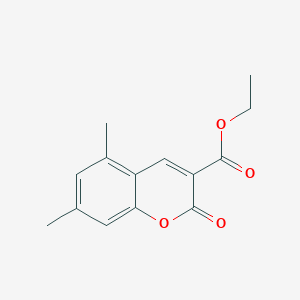
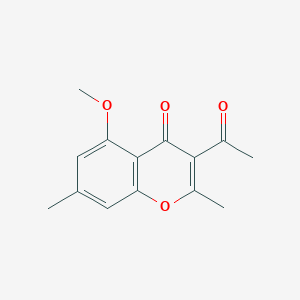


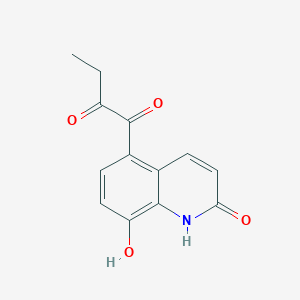
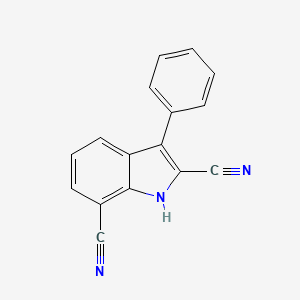

![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)

![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)
![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)


![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)
